N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide
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Overview
Description
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is a complex organic compound featuring an indole moiety and a hexahydrocyclohepta[c]pyrazole ring. The presence of the indole structure, which is known for its biological activity, combined with the unique hexahydrocyclohepta[c]pyrazole ring, makes this compound of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide typically involves multiple steps:
Formation of the Indole Derivative: The starting material, 5-fluoroindole, is synthesized through electrophilic fluorination of indole. This step often uses reagents like Selectfluor under mild conditions.
Alkylation: The 5-fluoroindole is then alkylated with 2-bromoethylamine to form the intermediate 2-(5-fluoro-1H-indol-3-yl)ethylamine.
Cyclization: The intermediate undergoes cyclization with a suitable diketone to form the hexahydrocyclohepta[c]pyrazole ring. This step typically involves heating in the presence of a base such as sodium ethoxide.
Amidation: Finally, the carboxylic acid derivative is converted to the carboxamide using reagents like carbodiimides (e.g., EDCI) and a suitable amine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine. Lithium aluminum hydride (LiAlH4) is a typical reducing agent used.
Substitution: The fluorine atom on the indole ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Conversion to primary amines.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
Biologically, the indole moiety is known for its activity in various biochemical pathways. This compound could be used to study receptor binding and signal transduction processes.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antiviral properties. Research is ongoing to explore its potential as a therapeutic agent.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors, influencing pathways such as serotonin signaling. The hexahydrocyclohepta[c]pyrazole ring may interact with enzymes or other proteins, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide: Similar structure but lacks the hexahydrocyclohepta[c]pyrazole ring.
2-(5-fluoro-1H-indol-3-yl)ethylamine: Precursor in the synthesis, simpler structure.
5-fluoroindole: Basic indole structure with a fluorine substituent.
Uniqueness
The uniqueness of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide lies in its combined structural features. The presence of both the indole moiety and the hexahydrocyclohepta[c]pyrazole ring provides a distinct set of chemical and biological properties, making it a valuable compound for diverse research applications.
Properties
Molecular Formula |
C19H21FN4O |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H21FN4O/c20-13-6-7-16-15(10-13)12(11-22-16)8-9-21-19(25)18-14-4-2-1-3-5-17(14)23-24-18/h6-7,10-11,22H,1-5,8-9H2,(H,21,25)(H,23,24) |
InChI Key |
ZAAKLTDOPXPHQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)NN=C2C(=O)NCCC3=CNC4=C3C=C(C=C4)F |
Origin of Product |
United States |
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